Phenyl(pyridin-4-yl)borinic acid
Description
Historical Evolution of Organoboron Chemistry
The journey of organoboron chemistry began in the 19th century, but its synthetic potential was not fully realized until the mid-20th century. A pivotal moment was the discovery of the hydroboration reaction by Herbert C. Brown in the 1950s, a breakthrough that earned him a share of the 1979 Nobel Prize in Chemistry. numberanalytics.comthieme.de This reaction provided a simple and efficient method to convert alkenes into organoboranes, which could then be transformed into a wide array of functional groups with high chemo- and stereoselectivity. thieme.de This discovery opened the floodgates for the exploration of organoboron reagents in synthesis. numberanalytics.com
Subsequently, the development of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, further cemented the importance of organoboron compounds. numberanalytics.comthieme.de These reactions, which typically use organoboron species like boronic acids as nucleophilic partners to form new carbon-carbon bonds, have become a cornerstone of modern synthesis, with applications ranging from pharmaceuticals to materials science. numberanalytics.com The field continues to evolve, with ongoing research into new borylation methods and novel applications for the diverse family of organoboron compounds. thieme.de
Structural Classification and Distinctive Characteristics of Diarylborinic Acid Derivatives
Organoboron compounds are broadly classified based on the number of organic substituents attached to the boron atom. Diarylborinic acids, with the general formula Ar₂B(OH), are characterized by two aryl groups and one hydroxyl group bonded to a central boron atom. mdpi.com This places them structurally between triorganoboranes (R₃B) and arylboronic acids [ArB(OH)₂].
This structural distinction imparts a unique set of characteristics. Compared to boronic acids, diarylborinic acids exhibit enhanced Lewis acidity due to the presence of two electron-withdrawing aryl groups and only one hydroxyl group. mdpi.com However, they are generally more stable to air and moisture than the highly reactive trialkyl- or triarylboranes. mdpi.com In solution or the solid state, borinic acids can exist as monomers, anhydrides (dimers), or cyclic trimers, depending on the steric and electronic nature of the aryl substituents. mdpi.com Due to their heightened Lewis acidity, they are often more susceptible to oxidative and protodeboronative degradation than boronic acids, which can complicate their purification and handling. mdpi.com
| scienceCompound Class | architectureGeneral Formula | flareKey Characteristics |
|---|---|---|
| Boronic Acids | R-B(OH)₂ | Generally stable solids, moderate Lewis acidity, widely used in Suzuki-Miyaura coupling. wikipedia.orgchemeurope.com |
| Diarylborinic Acids | Ar₂B(OH) | Higher Lewis acidity than boronic acids, can form dimers/trimers, used as catalysts and in cross-coupling. mdpi.comresearchgate.net |
| Triorganoboranes | R₃B | Often liquids, weak Lewis acids, sensitive to air and moisture. wikipedia.org |
Table 1: Comparison of Organoboron Compound ClassesFundamental Reactivity Principles of Diarylborinic Acids
The chemistry of diarylborinic acids is dominated by the Lewis acidic nature of the boron center. This acidity allows them to reversibly coordinate with Lewis bases, particularly oxygen- and nitrogen-containing functional groups like alcohols, diols, and amines. mdpi.comresearchgate.net This interaction is the foundation of their use in catalysis.
Diarylborinic acid catalysis often involves the activation of substrates through the formation of a tetracoordinate borinate complex. For instance, they have been successfully employed as catalysts for the regioselective acylation, sulfation, and alkylation of polyols, such as carbohydrates. researchgate.netacs.org In these reactions, the borinic acid selectively coordinates to a diol motif within the substrate, activating one hydroxyl group for reaction with an electrophile while protecting the other. They have also been shown to catalyze the regioselective ring-opening of epoxy alcohols with various nitrogen heterocycles. nih.govscholaris.ca
While also utilized in cross-coupling reactions, diarylborinic acids are sometimes less reactive than their boronic acid counterparts under standard Suzuki-Miyaura conditions. mdpi.com Their synthesis often involves the addition of an organometallic reagent (like an organolithium or Grignard reagent) to a boronic ester or the controlled hydrolysis of a triarylborane. mdpi.comwikipedia.org The presence of a pyridine (B92270) ring in a molecule like Phenyl(pyridin-4-yl)borinic acid introduces an additional site for coordination, which could influence its catalytic activity and solubility.
| biotechReaction Type | functionsRole of Diarylborinic Acid | articleExample Application |
|---|---|---|
| Catalytic Acylation/Sulfation | Lewis acid catalyst; activates diols | Regioselective functionalization of carbohydrates. researchgate.netacs.org |
| Epoxide Ring-Opening | Lewis acid catalyst; directs nucleophilic attack | Synthesis of functionalized alkyl-substituted heterocycles. nih.govscholaris.ca |
| Cross-Coupling Reactions | Nucleophilic partner (less common than boronic acids) | Synthesis of biaryl compounds. mdpi.com |
| Amide Bond Formation | Catalyst for direct amidation | Coupling of carboxylic acids and amines. researchgate.net |
Table 2: Key Reactions Involving Diarylborinic AcidsProperties
CAS No. |
718642-05-8 |
|---|---|
Molecular Formula |
C11H10BNO |
Molecular Weight |
183.02 g/mol |
IUPAC Name |
phenyl(pyridin-4-yl)borinic acid |
InChI |
InChI=1S/C11H10BNO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,14H |
InChI Key |
QQNGVIFCLCTBES-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=NC=C2)O |
Origin of Product |
United States |
Computational and Theoretical Investigations of Phenyl Pyridin 4 Yl Borinic Acid Electronic and Molecular Structure
Quantum Chemical Calculations (e.g., Density Functional Theory) for Ground State Properties.nih.govrsc.org
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of boronic acid derivatives in their ground state. nih.govtandfonline.com These calculations offer deep insights into the molecule's geometry, electronic landscape, and charge distribution.
The initial step in the computational analysis of Phenyl(pyridin-4-yl)borinic acid involves optimizing its geometry to find the most stable three-dimensional arrangement of its atoms. This process also maps out the molecule's conformational landscape, identifying various stable conformers and the energy barriers between them. nih.gov For phenylboronic acids, a key structural feature is the dihedral angle between the phenyl ring and the boronic acid group [C-C-B-O]. nih.gov X-ray crystallography of phenylboronic acid has shown that the CBO2 plane is nearly coplanar with the benzene (B151609) ring. wiley-vch.de
Theoretical calculations on related diindolylmethane-phenylboronic acids have shown that the energy differences between conformers, such as cis-trans and cis-cis arrangements of the hydroxyl groups, and those with the B(OH)2 group perpendicular to the benzene ring, can range from 1.0 to 5.9 kcal/mol. nih.gov This variation highlights the influence of steric and electronic effects on the rotational barrier around the C-B bond. nih.gov For this compound, the orientation of the pyridyl group relative to the phenylborinic acid moiety introduces another layer of complexity to its conformational preferences. The most stable conformer is determined by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. nih.gov
Table 1: Representative Geometrical Parameters for Phenylboronic Acid Derivatives This table presents typical bond lengths and angles for phenylboronic acid derivatives, which are expected to be similar in this compound. The exact values for the title compound would require specific calculations.
| Parameter | Typical Value (DFT Calculations) |
| C-B Bond Length | ~1.55 Å |
| B-O Bond Length | ~1.37 Å |
| O-H Bond Length | ~0.97 Å |
| C-C-B Bond Angle | ~121° |
| C-B-O Bond Angle | ~123° |
| O-B-O Bond Angle | ~114° |
The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. numberanalytics.com
In phenylboronic acid derivatives, the HOMO is typically a π-orbital localized on the phenyl ring, while the LUMO is often the vacant p-orbital of the boron atom. The introduction of a pyridyl group, an electron-withdrawing substituent, is expected to influence these energy levels. Theoretical studies on substituted benzenes have shown that such substitutions can lower both the HOMO and LUMO energies and reduce the energy gap, thereby affecting the molecule's electronic properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. numberanalytics.com
Table 2: Calculated Electronic Properties for Related Phenylboronic Acids This table provides examples of HOMO-LUMO energies and gaps for related compounds, illustrating the expected range for this compound. Specific values require dedicated DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 3-aminophenylboronic acid | -5.78 | -0.91 | 4.87 |
| 3-fluorophenylboronic acid | -8.99 | -1.78 | 7.21 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within the this compound molecule. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. numberanalytics.com NBO analysis allows for the calculation of atomic charges and the quantification of intramolecular interactions, such as charge transfer between orbitals. numberanalytics.comnumberanalytics.com
Molecular Dynamics Simulations for Dynamic Behavior.nih.gov
For boronic acids, MD simulations can be particularly useful for studying their interactions with diols, a key aspect of their application in sensors. nih.govrsc.org These simulations can elucidate the mechanism of ester formation, the role of solvent molecules, and the stability of the resulting complexes. nih.gov The development of accurate force fields, which describe the potential energy of the system, is crucial for the reliability of MD simulations of boron-containing compounds. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data.nih.govnih.govrsc.orgacs.org
Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this includes predicting NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).
DFT calculations have been successfully employed to assign the infrared bands of diindolylmethane-phenylboronic acid hybrids by correlating theoretical wavenumbers with experimental data. nih.gov Similarly, NMR chemical shifts (¹H, ¹³C, and ¹¹B) can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method and have shown good agreement with experimental values for various boronic acids. nih.govnih.govnsf.govnih.gov For substituted phenylboronic acids, a good correlation has been observed between the experimental ¹⁷O NMR chemical shifts and those predicted by theoretical calculations. rsc.org Solid-state ¹¹B NMR studies, in conjunction with quantum chemical calculations, provide detailed information about the local electronic and molecular structure around the boron nucleus. acs.org
Discrepancies between calculated and experimental spectra can often be resolved by considering environmental effects, such as the presence of a solvent, which can be modeled using implicit or explicit solvent models in the calculations. nih.gov
Computational Studies on Reaction Mechanisms and Transition States.nih.gov
Computational studies are invaluable for elucidating the mechanisms of chemical reactions involving boronic acids, providing detailed information about reaction pathways, transition states, and activation energies. A prominent example is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis where boronic acids are key reagents. nih.govrsc.orgmdpi.com
DFT calculations have been instrumental in refining the understanding of the Suzuki-Miyaura reaction mechanism. rsc.org These studies have investigated the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. Computational work has helped to identify and characterize key intermediates, such as pre-transmetalation species with a Pd-O-B linkage. nih.govrsc.org The calculations have shown that factors like the nucleophilic character of the ipso-carbon bound to boron and the ability to create an empty coordination site on the palladium catalyst are critical for the transmetalation step. nih.gov By modeling the transition states, researchers can understand the factors that control the reaction's rate and selectivity. For this compound, computational studies could predict its reactivity in such cross-coupling reactions and guide the optimization of reaction conditions.
Advanced Spectroscopic and Structural Characterization of Phenyl Pyridin 4 Yl Borinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of phenyl(pyridin-4-yl)borinic acid in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹¹B, a complete structural map can be assembled.
The analysis of one-dimensional NMR spectra provides direct evidence for the compound's constitution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridyl rings. The pyridyl protons typically appear in the downfield region (δ > 7.0 ppm) due to the electron-withdrawing effect of the nitrogen atom, with protons adjacent to the nitrogen (at the 2- and 6-positions) being the most deshielded. The phenyl protons would also reside in the aromatic region. The proton of the borinic acid hydroxyl groups (-B(OH)₂) is often broad and may exchange with solvent, making its observation variable.
¹³C NMR: The carbon spectrum complements the proton data. It will display signals for each unique carbon environment. The carbon atoms of the pyridyl ring are characteristically shifted, with the carbon adjacent to the nitrogen appearing at a lower field. The carbon atom directly bonded to the boron (C-B) has a characteristic chemical shift that can be readily identified. For example, in a phenylboronic acid-citrate complex, the ipso-carbon (the carbon attached to boron) is not always observed due to quadrupolar relaxation, but other aromatic carbons appear in the δ 127-133 ppm range. raineslab.com
¹¹B NMR: As a quadrupolar nucleus, boron-11 (B1246496) is a key probe for studying boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to the hybridization and coordination environment of the boron atom. For a trigonal planar (sp² hybridized) boronic acid, a broad signal is typically observed. In a study of a phenylboronic acid-citrate complex, the ¹¹B NMR signal for the resulting tetrahedral boronate ester appeared at δ 8.66 ppm. raineslab.com For free phenylboronic acid derivatives, the ¹¹B chemical shift is generally found further downfield.
Table 1: Expected NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Pyridyl-H (α to N) | 8.5 - 8.7 | Doublet |
| Pyridyl-H (β to N) | 7.3 - 7.5 | Doublet | |
| Phenyl-H | 7.2 - 7.8 | Multiplets | |
| B(OH )_2 | Variable (broad) | Often exchanges with D₂O | |
| ¹³C | Pyridyl-C (α to N) | 149 - 151 | |
| Pyridyl-C (β to N) | 120 - 122 | ||
| Phenyl-C | 127 - 135 | ||
| Phenyl-C (ipso, C-B) | ~130 (broad) | Signal can be difficult to observe | |
| ¹¹B | B (OH)_2 | 20 - 30 | Broad signal, sp² hybridized boron |
Note: The values are estimates based on data for analogous structures and general NMR principles.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectra offer complementary information for identifying the key functional groups within this compound. Systematic studies on substituted phenylboronic acids provide a basis for assigning these vibrations. acs.orgnih.gov
B-O-H Vibrations: The borinic acid moiety gives rise to several characteristic bands. The O-H stretching vibration appears as a broad band in the FT-IR spectrum, typically between 3200 and 3600 cm⁻¹. The asymmetric B-O stretching is a very strong and characteristic band in the FT-IR spectrum, located around 1340-1380 cm⁻¹. The out-of-plane B-O-H deformation is also prominent in the infrared spectrum.
Aromatic Ring Vibrations: Both the phenyl and pyridyl rings exhibit a series of characteristic bands. C-H stretching vibrations are found above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear in the 1400-1615 cm⁻¹ region.
C-B Vibrations: The stretching vibration of the carbon-boron bond (ν(C-B)) is another key indicator, though its position can vary.
Table 2: Key Vibrational Frequencies for Phenylboronic Acid Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |
| O-H Stretch | 3200 - 3600 | FT-IR | Broad band |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | |
| Ring C=C Stretch | 1580 - 1615 | FT-IR, Raman | Strong in Raman |
| Asymmetric B-O Stretch | 1340 - 1380 | FT-IR | Very strong intensity |
| B-O-H In-plane Bend | 1150 - 1200 | FT-IR | |
| Ring Breathing | ~1000 | Raman | Strong intensity |
Source: Data compiled from studies on substituted phenylboronic acids. acs.orgnih.gov
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying molecules adsorbed onto metal surfaces, such as silver or copper nanoparticles. nih.govnih.gov The SERS spectrum of a phenylboronic acid derivative can reveal its orientation and interaction mechanism with the surface.
When phenylboronic acid and its analogues adsorb on a silver surface, the intensities of certain Raman bands are selectively enhanced. acs.orgnih.gov This enhancement depends on the orientation of the molecule relative to the surface. For example, a significant enhancement of the ring breathing modes suggests an orientation where the aromatic ring is perpendicular or tilted with respect to the silver surface. The interaction often occurs through the boronic acid group and the π-system of the phenyl ring. The type and position of substituents on the phenyl ring strongly influence the adsorption geometry on the silver nanoparticle's surface. acs.orgnih.gov In the case of this compound, adsorption could potentially involve the nitrogen lone pair of the pyridyl ring in addition to the boronic acid and phenyl groups, leading to a complex SERS profile.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₀BNO₂), the expected exact mass can be calculated and compared with the experimental value from an instrument like an Orbitrap or Time-of-Flight (TOF) analyzer. raineslab.comrug.nl This technique is crucial for confirming the identity of a newly synthesized compound. For example, HRMS analysis of boronic acid derivatives has been successfully performed using techniques like DART-TOF, which confirmed the calculated elemental compositions with high accuracy. raineslab.com
The fragmentation of phenylboronic acid derivatives under mass spectrometric conditions can lead to characteristic ions. A notable fragmentation pathway involves the rearrangement and loss of substituents to form a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. rsc.org Other significant fragments would arise from the cleavage of the C-B bond or losses from the pyridyl ring.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ¹¹B, ¹²C, ¹⁴N, ¹⁶O) | Ion Formula | Identity/Origin |
| 199.08 | [C₁₁H₁₀BNO₂]⁺ | Molecular Ion (M⁺) |
| 181.07 | [C₁₁H₈BNO]⁺ | [M - H₂O]⁺ |
| 154.08 | [C₁₀H₈BN]⁺ | [M - B(OH)₂ + H]⁺ (loss of boronic acid group) |
| 91.05 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 78.05 | [C₅H₄N]⁺ | Pyridyl radical cation |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of molecules by examining their fragmentation patterns. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that offers valuable insights into the molecule's structure.
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion selected for MS/MS analysis. The fragmentation of this ion is expected to occur at the most labile bonds and through rearrangements leading to stable neutral losses and fragment ions. The fragmentation pathways for pyridine-containing compounds often involve the cleavage of the pyridine (B92270) ring or its substituents. nih.govnih.govrsc.org
A plausible fragmentation pathway for protonated this compound would involve several key steps. Initial fragmentation could involve the loss of a water molecule (H₂O) from the borinic acid moiety, a common fragmentation for boronic acids. Subsequent fragmentation could involve the cleavage of the C-B bond, leading to the formation of a pyridyl-phenyl cation or a borinic acid fragment. The pyridine ring itself can undergo characteristic cleavages, such as the loss of HCN. rsc.org The study of the fragmentation of related fused nitrogen-containing ring systems has shown that cross-ring cleavages are common, particularly on pyridazine (B1198779) and pyrimidine (B1678525) rings, which can be influenced by the nature of the substituents. nih.gov
The precise fragmentation pattern would be determined by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. High-resolution mass spectrometry would be crucial for determining the elemental composition of the fragment ions, aiding in the confident assignment of their structures.
Table 1: Postulated Key Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss | Postulated Fragment Structure |
| [M+H]⁺ | Varies | H₂O | Dehydrated precursor |
| [M+H]⁺ | Varies | B(OH)₂ | Phenyl-pyridinium ion |
| [M+H]⁺ | Varies | C₆H₅ | Pyridinyl-borinic acid cation |
| [M+H]⁺ | Varies | C₅H₄N | Phenyl-borinic acid cation |
Note: The m/z values are dependent on the isotopic composition and would need to be determined experimentally.
Mass Spectrometry Imaging Techniques (ToF-SIMS, LDI-ToF)
Mass spectrometry imaging (MSI) techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Laser Desorption Ionization Time-of-Flight (LDI-ToF) mass spectrometry, are powerful tools for visualizing the spatial distribution of molecules on surfaces without the need for labeling. hitachi-hightech.comuwo.castinstruments.com These techniques are increasingly being applied in various fields, including materials science and biology, to map the distribution of small molecules, lipids, and peptides.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS is a highly surface-sensitive technique that uses a focused, pulsed primary ion beam to desorb and ionize molecules from the outermost layer of a sample. uwo.castinstruments.comfrontiersin.org The resulting secondary ions are then accelerated into a time-of-flight mass analyzer, where their m/z ratios are determined with high mass accuracy. By rastering the primary ion beam across the sample surface, a chemical map of the distribution of different ions can be generated.
For the analysis of this compound, ToF-SIMS could be employed to study its distribution on a surface or within a thin film. The technique's high spatial resolution would allow for the visualization of its localization at the micro- or even nanoscale. The resulting mass spectra at each pixel would contain the molecular ion of this compound and its characteristic fragments, providing chemical specificity.
Laser Desorption Ionization Time-of-Flight (LDI-ToF) Mass Spectrometry
LDI-ToF mass spectrometry is another MSI technique that utilizes a focused laser beam to desorb and ionize analytes from a surface. nih.govmdpi.comacs.org Unlike Matrix-Assisted Laser Desorption/Ionization (MALDI), LDI does not require the use of an energy-absorbing matrix, which can be advantageous for the analysis of small molecules as it reduces background interference in the low-mass range. nih.govmdpi.com
LDI-ToF imaging of this compound could provide valuable information about its spatial distribution in various samples. The technique is particularly well-suited for the analysis of small molecules and has been successfully used for the rapid analysis of natural products and other organic compounds. nih.govacs.org The choice of laser wavelength and fluence would be critical parameters to optimize for efficient desorption and ionization of the target molecule while minimizing fragmentation.
Table 2: Comparison of ToF-SIMS and LDI-ToF for Imaging this compound
| Feature | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Laser Desorption Ionization Time-of-Flight (LDI-ToF) |
| Ionization Source | Pulsed primary ion beam (e.g., Bi₃⁺, Au₃⁺) | Pulsed laser beam |
| Surface Sensitivity | Outermost 1-2 nanometers | Typically a few micrometers, can be surface sensitive |
| Spatial Resolution | High (sub-micrometer) | Variable (micrometer to tens of micrometers) |
| Matrix Requirement | No | No |
| Typical Analytes | Elemental and molecular species, polymers, lipids | Small molecules, peptides, synthetic polymers |
| Fragmentation | Can be controlled by primary ion energy and type | Can be controlled by laser fluence |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architectures
While a specific crystal structure for this compound is not publicly available, the principles of crystal engineering and the known behavior of related compounds allow for a detailed prediction of its solid-state architecture. The molecule possesses both a hydrogen bond donor (the borinic acid hydroxyl groups) and a hydrogen bond acceptor (the pyridine nitrogen atom), making it an excellent candidate for forming robust and predictable supramolecular structures.
Elucidation of Hydrogen Bonding Networks and Crystal Packing
The supramolecular assembly of this compound in the solid state is expected to be dominated by hydrogen bonding. Boronic acids are well-known to form strong hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. nsf.govnih.gov In addition to this homomeric interaction, the pyridine nitrogen provides a strong hydrogen bond acceptor site, which can compete with or complement the borinic acid dimer formation. nsf.govrsc.orgnih.gov
It is highly probable that this compound will form extended hydrogen-bonded networks. A likely motif would involve the formation of a chain or sheet structure where the borinic acid groups form dimers, and these dimers are then linked together through hydrogen bonds between a borinic acid hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent dimer. This would create a robust, multidimensional network.
Furthermore, the aromatic phenyl and pyridyl rings are capable of participating in π-π stacking interactions, which would further stabilize the crystal packing. iucr.orgiucr.org The relative orientation of these rings will be influenced by the hydrogen bonding network and the steric demands of the molecule. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π stacking interactions will ultimately determine the final crystal architecture. The study of co-crystals involving pyridyl-containing compounds has demonstrated the importance of these interactions in directing the final crystal structure. nsf.govresearchgate.net
Table 3: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Expected Geometry |
| Hydrogen Bond | Borinic acid O-H | Borinic acid O | Dimeric synthon |
| Hydrogen Bond | Borinic acid O-H | Pyridine N | Linear or bent |
| π-π Stacking | Phenyl ring π-system | Phenyl ring π-system | Parallel-displaced or T-shaped |
| π-π Stacking | Pyridyl ring π-system | Pyridyl ring π-system | Parallel-displaced or T-shaped |
| π-π Stacking | Phenyl ring π-system | Pyridyl ring π-system | Parallel-displaced or T-shaped |
Applications of Phenyl Pyridin 4 Yl Borinic Acid in Organic Synthesis and Catalysis Research
Role as Versatile Building Blocks for Complex Organic Molecules
The primary application of phenyl(pyridin-4-yl)borinic acid and its related boronic acid analogues in organic synthesis is as a key building block for the creation of complex molecules, particularly biaryl and heteroaryl structures. nih.govboronmolecular.comnih.gov The presence of the carbon-boron bond is central to its utility, allowing it to participate in a variety of cross-coupling reactions.
The most prominent of these is the Suzuki-Miyaura cross-coupling reaction. ias.ac.in In this palladium-catalyzed process, the organoboron species (the borinic or boronic acid) couples with an organohalide. This compound can, in principle, transfer either its phenyl or its pyridyl group, although selectivity can be an issue. More commonly, related compounds like (4-(pyridin-4-yl)phenyl)boronic acid are used to introduce the 4-pyridylphenyl moiety onto another molecular scaffold. ias.ac.in This strategy is a cornerstone in medicinal chemistry and materials science for synthesizing molecules with specific electronic or biological properties.
For instance, researchers have synthesized a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles by reacting a brominated indazole derivative with various aryl boronic acids via the Suzuki reaction. This method provides a reliable pathway to complex heterocyclic systems that are evaluated for activities such as Akt kinase inhibition. ias.ac.in The operational simplicity, mild reaction conditions, and high functional group tolerance of the Suzuki reaction make boronic acid building blocks indispensable for creating large libraries of diverse and complex small molecules. researchgate.net
The stability and generally low toxicity of boronic acids further enhance their appeal as synthetic intermediates. nih.gov Their ability to undergo reversible condensation reactions also allows for their use in constructing sophisticated supramolecular structures like macrocycles and polymers. nih.gov
| Application Area | Reaction Type | Role of Pyridylphenylboron Compound | Significance |
| Medicinal Chemistry | Suzuki-Miyaura Coupling | Building block | Synthesis of bioactive molecules, kinase inhibitors. ias.ac.in |
| Materials Science | Suzuki-Miyaura Coupling | Building block | Creation of conjugated polymers and materials with specific optoelectronic properties. |
| Supramolecular Chemistry | Reversible Condensation | Monomeric unit | Formation of complex architectures like cages and polymers. nih.gov |
| Library Synthesis | Multicomponent Reactions | Reagent | Rapid generation of diverse molecular structures for screening. researchgate.net |
Catalytic Applications of Borinic Acid Derivatives
While this compound itself is more commonly used as a building block, the borinic acid functional group is the basis for a class of organocatalysts. Boronic and borinic acids are mild Lewis acids that can reversibly form covalent bonds with hydroxyl groups, enabling them to activate substrates and catalyze a range of organic transformations without the need for transition metals. rsc.orgmdpi.com This mode of catalysis is highly atom-economical and often proceeds under mild conditions, avoiding the production of wasteful byproducts. rsc.org
Arylboronic acids have emerged as highly effective catalysts for dehydrative condensation reactions, where a molecule of water is eliminated to form a new bond. rsc.org This is particularly valuable for the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols. The boronic acid catalyst activates the carboxylic acid by forming an acylboronate intermediate. This intermediate is more electrophilic than the free carboxylic acid, facilitating nucleophilic attack by an amine or alcohol. The reaction is typically performed under azeotropic reflux conditions to remove water and drive the equilibrium towards product formation. rsc.orgrsc.org
The direct formation of amides from carboxylic acids and amines is a fundamental transformation in chemistry. Borinic and boronic acid derivatives have proven to be excellent catalysts for this process. rsc.orgmdpi.com The catalytic cycle is believed to involve the formation of mono- or diacyloxyboronate intermediates from the reaction of the boronic acid with the carboxylic acid. rsc.org These activated species are then susceptible to nucleophilic attack by the amine to form the amide bond and regenerate the catalyst.
Research has shown that arylboronic acids with electron-withdrawing groups are particularly effective catalysts. rsc.org Furthermore, cooperative catalysis, where a boronic acid is used in conjunction with an additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can significantly enhance reaction rates and expand the substrate scope to include less reactive acids and amines. rsc.orgrsc.org This dual-catalyst system is highly effective and has been applied to the scalable synthesis of important pharmaceutical compounds. rsc.org While less common, boronic acid catalysis has also been demonstrated for esterification reactions. mdpi.com
| Reaction | Catalyst System | Key Intermediate | Conditions | Reference |
| Amidation | Arylboronic Acid | Acyloxyboronate | Azeotropic reflux | rsc.org |
| Amidation | Arylboronic Acid / DMAPO | Acyl N-oxide | Azeotropic reflux | rsc.orgrsc.org |
| Amidation | Boric Acid | Acylborate | Azeotropic reflux | researchgate.netorgsyn.org |
| Esterification | Borane-pyridine | Acyloxyborane | Refluxing toluene | mdpi.com |
A significant challenge in organic synthesis is controlling the site of reaction in molecules with multiple reactive functional groups. Borinic acid catalysts have been successfully employed to achieve regioselectivity in several types of transformations. nih.gov By transiently coordinating to a specific site on a substrate, the catalyst can direct a reagent to a particular position.
For example, diphenylborinic acid has been used to catalyze the regioselective N-alkylation of azoles, which are heterocyclic compounds with multiple nitrogen atoms. nih.govutoronto.ca The borinic acid is thought to coordinate to a specific nitrogen atom of the azole, increasing its nucleophilicity and directing the alkylating agent to that site preferentially over other potential nucleophilic sites. This method allows for the controlled functionalization of complex heterocycles like triazoles and purines with various electrophiles. nih.gov Similarly, rhodium catalysts used with boron-based nucleophiles can control the regioselective addition to pyridinium (B92312) salts, yielding specific dihydropyridine (B1217469) isomers which are valuable synthetic intermediates. nih.gov
Development of Novel Reaction Methodologies
The unique reactivity of this compound and related organoboron compounds has spurred the development of new synthetic methods. The exploration of cooperative catalysis, combining a boronic acid with a nucleophilic co-catalyst like DMAPO, represents a significant advance in dehydrative amidation. rsc.orgrsc.org This approach overcomes the limitations of using the boronic acid alone, enabling the efficient synthesis of amides from sterically hindered or electronically deactivated substrates.
Furthermore, research into the interaction of boryl complexes with transition metals has uncovered novel reaction pathways. Studies on iridium and rhodium pincer complexes containing a boryl group have shed light on mechanisms of C-H activation and reductive elimination. acs.org For instance, the coordination of a pyridine (B92270) to the boron center of an iridium complex was found to facilitate the selective activation of the C-H bond ortho to the pyridine nitrogen. acs.org These fundamental mechanistic insights are crucial for designing the next generation of catalysts for selective C-H functionalization, a major goal in modern organic synthesis. The development of catalyst-controlled regioselective and enantioselective additions of aryl boron nucleophiles to pyridinium salts also showcases a novel methodology for accessing complex and valuable dihydropyridine structures. nih.gov
Contributions to Supramolecular Chemistry and Advanced Materials Science
Supramolecular Assembly and Recognition Mechanisms of Borinic Acids
The dual functionality of Phenyl(pyridin-4-yl)borinic acid, with its Lewis acidic boron center and the basic nitrogen atom on the pyridine (B92270) ring, allows for the formation of diverse supramolecular assemblies. These assemblies are governed by a combination of hydrogen bonding and coordination interactions.
The presence of an acidic boronic acid group and a basic pyridine nitrogen within the same molecule allows for intramolecular or intermolecular proton transfer, leading to the formation of zwitterionic species. rsc.orgnih.gov This phenomenon is crucial in the design of molecular complexes and can be controlled to produce molecular salts. nih.govresearchgate.net The protonation state significantly influences the resulting supramolecular synthons. nih.govresearchgate.net For instance, proton transfer from an acidic molecule to the nitrogen heteroatom of the pyridine ring is a key step in creating charge-assisted hydrogen bonds, which are reliable design motifs in crystal engineering. nih.gov Studies on related systems have shown that proton transfer behavior can be observed both in the solid state and in solution. rsc.org
This compound is instrumental in the engineering of complex supramolecular architectures. The boronic acid group is a well-known hydrogen-bond donor, readily forming dimers through O-H⋯O interactions. nih.gov Simultaneously, the pyridyl nitrogen acts as a hydrogen-bond acceptor. This dual nature allows the molecule to act as a "glue," connecting different components through a network of hydrogen bonds. nih.govresearchgate.net These interactions, combined with potential coordination to metal centers, enable the construction of one-dimensional, two-dimensional, and even three-dimensional networks. chemicalbook.com The interplay between the phenyl and pyridyl rings also allows for π-π stacking interactions, further stabilizing the crystal structures. nih.gov
Crystal Engineering of Borinic Acid-Based Solids
The predictable geometry and interaction patterns of this compound make it an excellent candidate for crystal engineering. chemicalbook.com Its ability to form robust hydrogen-bonded networks and participate in coordination chemistry allows for the rational design of solid-state materials with desired topologies and properties.
Applications in Functional Materials Research
The unique electronic and structural properties of this compound have led to its use in the development of advanced functional materials. achemblock.com
Derivatives of phenylboronic acid are utilized in the creation of specialized polymers and materials for optoelectronics. The bifunctional nature of molecules like this compound makes them suitable as monomers for polymerization or as components in the synthesis of organic materials for electronics. These materials are often investigated for applications in Organic Light-Emitting Diodes (OLEDs) and other electronic devices.
Chemical Sensing Devices (e.g., Glucose, Fluoride (B91410) Ion Detection)
The unique structural and electronic properties of this compound, specifically the presence of a Lewis acidic boron center and a proton-responsive pyridyl group, have prompted investigations into its utility in the development of chemical sensing devices. Research in this area has particularly focused on its potential for detecting biologically and environmentally significant species such as glucose and fluoride ions. The underlying principle of detection often relies on the interaction of these analytes with the borinic acid moiety, leading to measurable changes in the compound's optical or electrochemical properties.
The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols, a class of compounds that includes sugars like glucose. This interaction forms a more stable five- or six-membered cyclic ester. This binding event can be engineered to produce a signal, for instance, by modulating a fluorescent reporter group's emission.
Similarly, the strong affinity of the boron atom for the highly electronegative fluoride ion allows for the development of fluoride sensors. The interaction between the borinic acid and fluoride can lead to the formation of a fluoroborate species, which alters the electronic characteristics of the molecule and, consequently, its spectroscopic or electrochemical behavior.
While the general principles of boronic acid-based sensing are well-established, detailed research findings on the specific application of this compound in glucose and fluoride detection are limited in publicly accessible literature. The majority of published studies tend to focus on other substituted phenylboronic acids or more complex molecular systems where the boronic acid is integrated with a fluorophore.
For instance, studies on related compounds have demonstrated the viability of the boronic acid platform for sensing. Research on other pyrene-based boronic acids has shown successful glucose detection through a photoinduced electron transfer (PET) mechanism. Current time information in Houston, TX, US. In these systems, the binding of glucose to the boronic acid moiety alters the electronic communication between the pyrene (B120774) fluorophore and the boronic acid, resulting in a detectable change in fluorescence.
In the context of fluoride detection, various fluorescent probes incorporating a boronic acid group have been synthesized and characterized. These probes operate on the principle that the interaction with fluoride ions alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a measurable spectral response. The selectivity of the boronic acid group for fluoride over other halides like chloride and bromide is a key advantage in these sensor designs.
Research in Bioconjugation and Chemical Biology Using Borinic Acids
Boron-Enabled Bioconjugation Strategies
Bioconjugation, the process of linking molecules to biomolecules, has been revolutionized by strategies that offer high selectivity and biocompatibility. Boron-based methods are at the forefront of this innovation, providing chemists with tools to construct complex architectures under physiological conditions.
A cornerstone of boron-based bioconjugation is the principle of dynamic covalent chemistry, which leverages reversible reactions to form stable products. Borinic acids, like their more studied boronic acid counterparts, readily react with molecules containing cis-1,2- or 1,3-diols, such as those found in saccharides and glycoproteins, to form cyclic boronate esters. nih.govnih.gov This reaction is typically rapid and reversible, with the stability of the resulting ester being pH-dependent. researchgate.net This dynamic nature allows for the creation of stimuli-responsive systems and materials. nih.govnih.gov
The formation of these reversible covalent bonds is a key strategy for assembling dynamic materials and bio-interfaces. nih.govacs.org For instance, phenylboronic acid derivatives have been used to create dynamic aggregates that respond to the presence of specific saccharides like fructose. nih.gov While direct studies on Phenyl(pyridin-4-yl)borinic acid are not prevalent, its core borinic acid structure suggests it would participate in similar dynamic covalent interactions with diol-containing biomolecules. The presence of the phenyl and pyridyl groups would modulate its solubility, electronic properties, and potential for additional non-covalent interactions, such as π-π stacking, which could influence binding affinity and specificity. nih.gov
Orthogonal functionalization refers to the ability to perform multiple, specific chemical modifications in the same pot without interference between the reactions. This is crucial for building complex bioconjugates with multiple components. Boronic acids have been employed in tandem to create multifunctional reagents for such purposes. bohrium.com By exploiting the different reactivities of various boronic acid derivatives, often tuned by their electronic and steric properties, sequential cross-coupling reactions can be achieved. bohrium.com
For example, transition-metal catalysis provides a powerful method for activating specific boronic acids for coupling while leaving others inert, enabling stepwise construction of protein-protein or protein-peptide conjugates. bohrium.com this compound, with its distinct electronic structure influenced by the electron-withdrawing pyridine (B92270) ring, could potentially be developed as a component in an orthogonal bioconjugation strategy. Its reactivity could be differentiated from other alkyl- or arylboronic acids, allowing for its selective reaction under a specific set of catalytic conditions. However, specific research demonstrating the use of this compound in such an orthogonal system has yet to be reported.
Selective Labeling and Modification of Biomolecules (e.g., Peptides, Proteins)
The ability to selectively attach probes, tags, or other functional molecules to proteins and peptides is essential for studying their function, localization, and interactions. Borinic acids offer a route to achieve such modifications with high precision.
Boronic acids can form reversible covalent interactions with the side chains of several amino acid residues within proteins. nih.gov The electron-deficient boron atom acts as a Lewis acid, readily interacting with nucleophilic side chains. nih.govresearchgate.net
Serine and Threonine: The hydroxyl groups in serine and threonine are primary targets. Boronic acids can form a tetrahedral adduct with the catalytic serine residue in the active site of serine proteases, leading to potent inhibition. nih.govnih.gov
Lysine (B10760008): The ε-amino group of lysine can also interact with boronic acids. nih.gov
Cysteine: While the interaction with the thiol group of cysteine is generally weaker, specific boronic acids have been designed to target this residue. nih.gov
This compound possesses the necessary borinic acid moiety to potentially engage in these interactions. The phenyl and pyridyl groups could function as recognition elements, directing the molecule to specific binding pockets on a protein surface, thereby enhancing the affinity and selectivity of the labeling. This is analogous to how peptidyl boronic acids achieve high affinity for their target proteases. nih.gov
| Target Residue | Type of Interaction with Boronic/Borinic Acid Moiety | General Application |
| Serine | Reversible covalent bond (Boronate ester formation) | Enzyme inhibition, Protein labeling nih.gov |
| Threonine | Reversible covalent bond | Proteasome inhibition nih.gov |
| cis-Diols (on glycoproteins) | Reversible covalent bond (Cyclic boronate ester) | Saccharide sensing, Cell surface labeling nih.govnih.gov |
| Lysine | Lewis acid-base interaction | Protein labeling, Targeting bacterial surfaces nih.govnih.gov |
Mass spectrometry imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in biological tissue sections. However, many small molecule metabolites are difficult to detect due to poor ionization. On-tissue chemical derivatization (OTCD) addresses this by tagging target molecules with a reagent that enhances their detection. nih.gov Boronic acids are effective derivatizing agents for molecules containing diol groups, such as certain neurotransmitters (e.g., catecholamines) and lipids. nih.gov The reaction introduces a charged tag and a unique isotopic signature from boron, improving sensitivity and aiding identification.
Given this established methodology, this compound could theoretically be applied as an OTCD reagent. Its pyridyl group could be quaternized to introduce a permanent positive charge, significantly enhancing ionization efficiency in positive-ion mode MALDI-MSI. This would enable the sensitive imaging of diol-containing metabolites in tissues, although specific applications of this compound for on-tissue derivatization have not been documented in the literature.
Development of Biologically Active Compounds and Enzyme Inhibitors
The unique reactivity of the boron atom makes it an excellent "warhead" for designing enzyme inhibitors. Boronic and borinic acids are known to be effective inhibitors of various enzyme classes, most notably serine proteases and metallo-β-lactamases. nih.govnih.gov
The mechanism of inhibition for serine proteases involves the borinic acid acting as a transition-state analog. The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. nih.gov This forms a stable, tetrahedral boronate adduct, effectively inactivating the enzyme. nih.govnih.gov The affinity and specificity of the inhibitor are greatly influenced by the organic groups attached to the boron atom, which engage in binding interactions with the enzyme's active site pockets. nih.gov
This compound possesses the key structural features of a potential enzyme inhibitor. Its borinic acid moiety can act as the electrophilic trap for a catalytic nucleophile. The phenyl and pyridyl rings can serve as scaffolds for molecular recognition, fitting into hydrophobic or specific pockets within an enzyme active site. Pyridine-containing compounds are common in medicinal chemistry and are known to be biocompatible and biologically active in various contexts. bohrium.comresearchgate.net While many boronic acid derivatives have been developed as potent inhibitors, the specific inhibitory activity of this compound against particular enzymes remains an area for future investigation. nih.govmdpi.com
| Enzyme Class | General Inhibition Mechanism | Example Target Enzymes |
| Serine Proteases | Formation of tetrahedral adduct with catalytic serine nih.gov | Thrombin, Dipeptidyl Peptidase IV (DPPIV), β-lactamases nih.gov |
| Threonine Proteases | Covalent binding to threonine residues nih.gov | Proteasome nih.gov |
| Metallo-β-Lactamases | Formation of covalent adduct with catalytic hydroxide (B78521) nih.gov | New Delhi metallo-β-lactamase (NDM-1) nih.gov |
| Histone Deacetylases (HDACs) | Interaction with active site zinc ion and catalytic residues | HDACs mdpi.com |
Structure-Activity Relationship Studies for Biological Targets
The exploration of borinic acids, and more broadly organoboron compounds, in bioconjugation and chemical biology has revealed their potential as versatile scaffolds for interacting with various biological targets. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on closely related boronic acid analogs. These studies form a foundation for understanding how the structural motifs of this compound might contribute to its biological activity.
Boronic acids are known to interact with biological macromolecules, primarily through the formation of reversible covalent bonds with diol-containing molecules, such as sugars and glycoproteins, and through interactions with active site serine residues in proteases. The Lewis acidic nature of the boron atom is central to these interactions. The acidity, and therefore the reactivity, of the boron center can be modulated by the electronic properties of its substituents.
Insights from Pyridine-Containing Boronic Acid Analogs
Research on boronic acid analogs of Combretastatin (B1194345) A-4 (CA-4), a potent inhibitor of tubulin polymerization, provides relevant SAR data. In these studies, the replacement of a phenyl ring with a pyridine ring was investigated to understand its effect on cytotoxicity and tubulin-related activities.
One study synthesized a series of boronic acid analogs of CA-4 and evaluated their biological activities. While these compounds are structurally more complex than this compound, the findings regarding the substitution of a phenyl with a pyridine ring are particularly relevant. It was observed that replacing the C-phenyl ring of a CA-4 analog with a pyridine ring led to a significant decrease in potency for inhibiting tubulin polymerization and colchicine (B1669291) binding. This suggests that for this particular biological target, the phenyl ring is preferred over the pyridine ring, potentially due to specific hydrophobic or electronic interactions within the binding pocket.
The following table summarizes the inhibitory concentrations (IC₅₀) of selected combretastatin analogs, highlighting the impact of the pyridine ring substitution.
Table 1: Cytotoxicity and Tubulin Polymerization Inhibition of Combretastatin A-4 Analogs
| Compound | Description | Cytotoxicity (IC₅₀, µM) | Tubulin Polymerization Inhibition (IC₅₀, µM) |
|---|---|---|---|
| CA-4 | Reference Compound | 2.0 | >10 |
| Analog 1 | Boronic acid analog with two phenyl rings | 1.5 | ~5 |
| Analog 2 | Analog 1 with one phenyl ring replaced by pyridine | >10 | >20 |
These findings underscore the critical role of the aromatic substituents in determining the biological activity of aryl boronic and, by extension, borinic acids. The introduction of the pyridine ring, with its nitrogen atom capable of forming hydrogen bonds and altering the electronic distribution of the aromatic system, can have a profound, and in this case detrimental, effect on the interaction with the biological target.
Insights from Diaryl Borinic Acid Derivatives
While not containing a pyridine ring, studies on diaryl borinic acid derivatives offer insights into how the two aryl groups attached to the boron atom can collectively influence biological activity. Research into bis-borinic acid derivatives as inhibitors of store-operated calcium entry (SOCE) demonstrated that the nature of the aryl groups and the linker connecting them are crucial for inhibitory activity.
While a direct data table for diaryl borinic acids with a pyridine substituent is not available, the principle remains that the specific combination of aryl groups (in this case, phenyl and pyridin-4-yl) in this compound will define its three-dimensional shape, electronic properties, and potential for interaction with biological targets. The pyridin-4-yl group, in particular, introduces a basic nitrogen atom that can participate in hydrogen bonding or ionic interactions, which could be a key feature for binding to specific protein targets.
Future Perspectives and Emerging Research Avenues for Phenyl Pyridin 4 Yl Borinic Acid
Directed Synthesis of Chiral and Stereoselective Borinic Acid Derivatives
The development of methods for the enantioselective synthesis of borinic acid derivatives remains a significant challenge and a promising frontier in organic chemistry. While the synthesis of chiral boronic acids is more established, the creation of stereodefined borinic acids, particularly those with specific substitution patterns like Phenyl(pyridin-4-yl)borinic acid, opens avenues for new chiral catalysts and building blocks.
Future research will likely focus on adapting and refining existing strategies for asymmetric synthesis. One promising approach is the use of C2-symmetric chiral borinic acids for the catalytic desymmetrization of substrates like 2,2-disubstituted-1,3-propanediols. nih.govresearchgate.net A key challenge has been the design and synthesis of effective chiral boronic and borinic acids. nih.gov Recent successes in creating C2-symmetric borinic acids that can furnish chiral diols with quaternary stereocenters in high enantioselectivity highlight the potential of this strategy. nih.govresearchgate.net The stereocontrol in these reactions is often rationalized through a proposed model where a tetracoordinate borinate intermediate plays a crucial role, a hypothesis supported by 11B NMR studies. nih.gov
Another key direction involves the asymmetric hydroboration-displacement of olefins, a method that has proven effective for the direct chiral synthesis of boronic acids and esters of high optical purity. acs.org Adapting such methodologies to generate chiral borinic acids from suitable precursors is a logical next step. Furthermore, methodologies based on the asymmetric homologation of boronic esters using chiral directing groups could be modified for the stereoselective synthesis of borinic acid derivatives. vt.edu
Table 1: Strategies for Asymmetric Borinic Acid Synthesis
| Strategy | Description | Key Features | Potential Application to this compound |
| Catalytic Desymmetrization | A chiral borinic acid catalyst is used to selectively react with one of two prochiral functional groups in a symmetrical molecule. nih.govresearchgate.net | Provides access to chiral molecules with challenging stereocenters, such as quaternary carbons. nih.gov | Development of a chiral analogue of this compound as a catalyst for desymmetrization reactions. |
| Asymmetric Hydroboration | A chiral hydroborating agent is added across a double bond, followed by displacement to yield a chiral borinic acid derivative. acs.org | Direct route to optically pure products from simple olefins. acs.org | Asymmetric hydroboration of a vinyl-substituted pyridyl-phenyl precursor to install the chiral borinic acid moiety. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary, such as pinanediol, is used to direct the stereoselective introduction of substituents onto the boron atom. vt.edu | Well-established principles for boronic esters that can be adapted. vt.edu | Stepwise, controlled synthesis of chiral this compound analogues using a removable chiral auxiliary. |
The directed synthesis of chiral this compound would be a significant advancement, providing access to novel ligands for asymmetric catalysis and probes for stereoselective recognition in biological systems.
Exploration of Novel Catalytic Systems Employing Borinic Acid Ligands
Boron-based compounds are increasingly recognized for their catalytic activity, moving beyond their traditional role as reagents in cross-coupling reactions. rsc.org Borinic acids, in particular, exhibit unique catalytic properties compared to their boronic acid counterparts due to the presence of two carbon substituents on the boron atom. nih.gov This structural difference leads to distinct complexation behavior and reactivity, especially in the activation of alcohols and diols. nih.govnih.gov
A key area of future research is the exploitation of this compound as a bifunctional or cooperative catalyst. The borinic acid moiety can act as a Lewis acid to activate substrates, while the pyridyl nitrogen can function as a Lewis base or a Brønsted base/acid shuttle. This built-in cooperativity could be harnessed in a variety of transformations. For instance, borinic acids have been shown to be superior to boronic acids in activating alcohols as nucleophiles by forming an anionic borinate complex, which increases the electron density on the oxygen atoms. nih.gov
The development of novel catalytic systems could include:
Acylation and Esterification Reactions: Boronic acids are known to catalyze amidations and esterifications by forming a mixed anhydride (B1165640) with a carboxylic acid, thereby activating it. rsc.orgnih.gov The enhanced Lewis acidity and unique steric environment of a this compound catalyst could offer improved reactivity or selectivity in these transformations.
Regioselective Functionalization: Borinic acids excel at the regioselective activation of polyols. nih.gov They can selectively complex with 1,2- or 1,3-diols, allowing for the specific functionalization of one hydroxyl group over others. nih.govnih.gov The pyridyl group in this compound could provide a secondary interaction site, potentially leading to novel and highly specific regioselective transformations of complex polyols like carbohydrates.
Bifunctional Catalysis with Metals: The pyridyl nitrogen is an excellent coordination site for transition metals. This opens the door to creating novel bifunctional catalysts where a metal center and the borinic acid moiety work in concert. This concept is inspired by systems like the iridium–aluminum bifunctional catalyst used for C-H borylation, where a Lewis acid directs the metal-catalyzed reaction. acs.org A system pairing this compound with a transition metal could enable new regio- or enantioselective reactions by bringing the substrate, metal, and borinic acid into a well-defined transition state.
The exploration of this compound in these catalytic contexts could lead to the discovery of highly efficient and selective systems for important organic transformations.
Integration into Responsive and Adaptive Supramolecular Systems
Supramolecular chemistry, which focuses on non-covalent interactions, is a fertile ground for the application of this compound. Its distinct functional domains—the reversible covalent bonding of the borinic acid, the hydrogen-bonding capability of the pyridyl group, and potential for π-stacking from the phenyl ring—make it an ideal building block for constructing complex, stimuli-responsive assemblies.
Future research is poised to explore its integration into various adaptive systems:
Stimuli-Responsive Gels and Polymers: Boronic acids are widely used to create materials that respond to specific stimuli, such as pH or the presence of saccharides. rsc.orgnih.govacs.org The reversible formation of boronate esters with diols is a common mechanism for cross-linking polymers to form hydrogels. nih.gov These gels can undergo a sol-gel transition in response to changes in glucose concentration or pH. rsc.org this compound could be incorporated into polymers to create "smart" materials. The pyridyl group would add an additional layer of responsiveness, as its protonation state is pH-dependent, allowing for fine-tuning of the material's properties.
Crystal Engineering and Co-crystals: The combination of a hydrogen bond donor (the B-OH group) and a hydrogen bond acceptor (the pyridyl nitrogen) within the same molecule is a powerful motif for crystal engineering. Research has shown that pyridine-appended boronic acids can form predictable supramolecular zwitterions with polycarboxylic acids like squaric acid. researchgate.netrsc.org This is driven by proton transfer from the stronger acid to the pyridine (B92270) nitrogen, followed by the formation of robust, charge-assisted hydrogen bonds. rsc.org Exploring the co-crystallization of this compound with various organic acids and other complementary molecules could lead to the design of novel crystalline materials with tailored network structures and properties.
Molecular Recognition and Sensing: Boronic acids are renowned for their ability to bind saccharides, which has been extensively used in the development of glucose sensors. grinnell.edu this compound could be developed into a new class of chemosensors. The pyridyl group can act as a signaling unit or a secondary binding site, potentially enhancing both the affinity and selectivity for specific analytes. For example, its fluorescence properties could be modulated upon binding to a target molecule, forming the basis of a turn-on or turn-off fluorescent sensor.
Table 2: Potential Supramolecular Applications of this compound
| Application Area | Underlying Principle | Key Feature of this compound |
| Responsive Hydrogels | Reversible covalent cross-linking via boronate ester formation with polyols. nih.gov | Borinic acid for diol binding; Pyridyl group for pH-responsive control. |
| Engineered Co-crystals | Formation of robust and directional hydrogen-bonded networks. rsc.org | Zwitterion formation via proton transfer to the pyridyl nitrogen from a co-former. researchgate.netrsc.org |
| Chemosensors | Analyte binding induces a measurable change in physical properties (e.g., fluorescence). rsc.org | Borinic acid as the recognition site; Pyridyl-phenyl scaffold as the signaling component. |
The integration of this multifunctional borinic acid into supramolecular architectures promises to yield advanced materials with dynamic and tunable properties.
Advancements in Boron-Enabled Bioorthogonal Chemistries
Bioorthogonal chemistry involves reactions that can proceed in a complex biological environment without interfering with native biochemical processes. wikipedia.org Boron-containing compounds, particularly boronic acids, have emerged as valuable tools in this field due to their unique reactivity and biocompatibility. nih.govbohrium.comnih.gov While most research has focused on boronic acids, the principles can be extended to borinic acids like this compound, which may offer different reactivity profiles, stability, and steric properties.
Emerging research avenues include:
Reversible Labeling of Biomolecules: The most well-known bioorthogonal reaction involving boron is the formation of cyclic boronate esters with 1,2- or 1,3-diols. nih.gov This has been used for the selective labeling of glycoproteins and other biomolecules that present diol functionalities. This compound could be explored as a probe for this purpose. The dynamic and reversible nature of the borinic ester bond is particularly attractive for applications requiring transient labeling or the development of responsive probes. nih.gov
Novel Ligation Chemistries: The bioorthogonal chemistry toolbox is continuously expanding. nih.govru.nl One innovative strategy involves the reaction between N-oxides and boron reagents, which proceeds with fast kinetics and offers a new type of bond-cleaving reaction within cells. nih.gov Another approach is the tetrazine ligation, where vinylboronic acids (VBAs) have been shown to react rapidly and selectively with tetrazines. acs.orgacs.org Future work could involve designing borinic acid analogues that participate in these or other novel ligation reactions. The electronic properties conferred by the phenyl and pyridyl groups could be tuned to optimize reaction kinetics and stability for in vivo applications.
Development of Biocompatible Probes: A significant advantage of organoboron compounds is their general biocompatibility and low cytotoxicity at concentrations used for cellular applications. nih.govacs.org The oxidative instability of some boronic acids can be a limitation, but research has shown that stability can be dramatically enhanced through structural modifications, such as the intramolecular coordination of a pendant carboxyl group. nih.gov Investigating the stability of this compound in biological media and developing strategies to enhance it if necessary will be crucial for its successful application as a bioorthogonal tool.
The unique reactivity of the borinic acid functional group, combined with the versatile pyridyl-phenyl scaffold, makes this compound a promising candidate for developing the next generation of bioorthogonal probes and ligation strategies.
Collaborative Theoretical and Experimental Research on Structure-Property Relationships
A deep understanding of the relationship between the molecular structure of this compound and its chemical properties is fundamental to unlocking its full potential. A synergistic approach combining experimental investigation with theoretical and computational modeling will be essential for rational design and optimization in the application areas described above.
Future collaborative research should focus on:
Characterizing Ground and Excited State Properties: A combination of experimental techniques like NMR spectroscopy (¹H, ¹³C, ¹¹B), X-ray crystallography, and UV-Vis/fluorescence spectroscopy should be employed to fully characterize the compound. These experimental data provide benchmarks for computational models. Quantum chemical calculations, such as Density Functional Theory (DFT), can then be used to probe electronic structure, orbital energies (HOMO/LUMO), and the nature of intramolecular interactions, such as potential B-N coordination. acs.orgnih.gov Such studies have been used to explain the properties of other functionalized phenylboronic acids. mdpi.com
Modeling Reaction Mechanisms and Kinetics: Computational modeling is a powerful tool for elucidating reaction pathways and predicting reactivity. For catalysis, theoretical studies can help understand how this compound activates substrates and what role the pyridyl group plays in the transition state. For bioorthogonal reactions, activation strain analysis can reveal how substituents accelerate ligation reactions, as has been shown for the VBA-tetrazine system. acs.org
Predicting Supramolecular Assembly: The formation of the supramolecular structures discussed in section 10.3 can be modeled to predict preferred assembly patterns and binding energies. Computational studies on pyridine-appended boronic acids have successfully rationalized the formation of zwitterionic hydrogen-bonded networks, corroborating experimental X-ray diffraction data. researchgate.net Applying these methods to this compound in combination with various co-formers would enable the pre-screening of candidates for crystal engineering.
By integrating state-of-the-art experimental and computational methods, researchers can develop a comprehensive structure-property map for this compound. This knowledge-driven approach will accelerate the discovery of novel applications and the design of next-generation derivatives with enhanced performance.
Q & A
Q. What are the recommended synthetic routes for phenyl(pyridin-4-yl)borinic acid, and what critical parameters influence yield?
this compound is typically synthesized via the reaction of organolithium reagents (e.g., phenyllithium) with pyridinyl-substituted boronate esters. Key parameters include:
- Moisture control : Borinic acids are moisture-sensitive; reactions must be conducted under inert atmospheres (e.g., nitrogen or argon).
- Temperature : Low temperatures (−78°C to 0°C) prevent side reactions during organolithium addition.
- Stoichiometry : Precise molar ratios of organolithium to boronate ester ensure minimal residual starting materials and byproducts . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product in high purity (>95%).
Q. How can this compound be characterized using spectroscopic and analytical techniques?
- ¹H and ¹¹B NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm for pyridinyl and phenyl groups), while ¹¹B NMR distinguishes borinic acid (δ ~50–70 ppm) from boronic acid (δ ~30 ppm) .
- IR spectroscopy : B–O stretching vibrations near 1,350–1,450 cm⁻¹ confirm the borinic acid structure.
- X-ray crystallography : Resolves bond angles and confirms the trigonal planar geometry around boron .
Advanced Research Questions
Q. How does the oxidation kinetics of this compound compare to its boronic acid counterpart in the presence of H₂O₂?
Borinic acids exhibit significantly faster oxidation rates than boronic acids. For example:
- Rate constants : Phenylborinic acid oxidizes with a second-order rate constant at 293 K, ~10,000× faster than phenylboronic acid () .
- Mechanism : Borinic acid undergoes direct oxidation to phenol via a rapid two-step pathway, whereas boronic acid forms intermediate peroxoboronate species, slowing the reaction . Methodology : Monitor reaction progress using ¹H NMR or fluorescence assays in PBS buffer (pH 7.4) at physiological temperatures (310 K) .
Q. What role does this compound play in regioselective catalysis, such as carbohydrate functionalization?
Borinic acids catalyze regioselective acylation and alkylation of diols and carbohydrates via Lewis acid activation. For example:
- Acylation : The boron center coordinates with hydroxyl groups, directing nucleophilic attack to the less hindered position (e.g., primary over secondary OH groups) .
- Substrate scope : Effective for monosaccharides (e.g., glucose, mannose) and sterically hindered polyols. Optimization : Use diarylborinic acids (e.g., B(pyridinyl)(phenyl)) to enhance selectivity and reduce side reactions .
Q. How can computational thermochemistry predict the stability and reactivity of this compound?
- Benson group additivity : Estimates gas-phase enthalpy of formation () for borinic acids. For example, calculated for phenylborinic acid is −274.0 kJ/mol, aligning with W1X-1 computational methods .
- Reactivity trends : Lower compared to boronic acids (−646.3 kJ/mol) explains faster oxidation kinetics due to reduced thermodynamic stability .
Data Contradiction and Resolution
Q. Why do some studies report conflicting oxidation pathways for this compound?
Discrepancies arise from competing reaction mechanisms under varying conditions:
- Major pathway : Direct oxidation to phenol (dominant at high H₂O₂ concentrations or short reaction times).
- Minor pathway : Formation of boronic acid intermediates (observed in fluorescence assays over extended periods) . Resolution : Use time-resolved kinetic models (e.g., pseudo-first-order approximations) to decouple concurrent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
